Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt
Overview
Description
Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt, also known as hemi-Calcium bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate, is a chemical compound with the empirical formula C56H84CaO8P2 and a molecular weight of 987.29 g/mol . This compound is primarily used as an ionophore for calcium, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with phosphorus oxychloride (POCl3) to form the corresponding phosphate ester. This ester is then reacted with calcium chloride (CaCl2) to yield the calcium salt . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including washing with water and methanol, followed by drying in a vacuum oven at 50°C . This ensures the removal of impurities and yields a high-purity product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt primarily undergoes substitution reactions due to the presence of the phosphate ester group. It can also participate in complexation reactions with various metal ions, enhancing its utility as an ionophore .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include phosphorus oxychloride, calcium chloride, and various organic solvents such as tetrahydrofuran (THF) and diethyl ether . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed: The major products formed from reactions involving this compound are typically the corresponding metal complexes. These complexes are valuable in various analytical and industrial applications .
Scientific Research Applications
Chemistry: In chemistry, Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt is used for the preparation of ion-selective electrode (ISE) membranes . These membranes are crucial for the detection and quantification of calcium ions in various samples.
Biology: In biological research, this compound is used in the design and construction of electronic tongues (e-tongues), which are virtual instruments based on arrays of potentiometric sensors . These e-tongues are employed in the analysis of complex biological samples.
Medicine: While specific medical applications are not extensively documented, the compound’s role in ion-selective electrodes suggests potential utility in medical diagnostics, particularly in monitoring calcium levels in biological fluids .
Industry: Industrially, this compound is used in the preparation of membranes for various analytical devices. Its ability to form stable complexes with calcium ions makes it valuable in the production of sensors and other analytical tools .
Mechanism of Action
The mechanism of action of Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt involves its function as an ionophore. It facilitates the selective transport of calcium ions across membranes, which is crucial in the functioning of ion-selective electrodes . The molecular targets include calcium ions, and the pathways involved are primarily related to ion transport and complexation.
Comparison with Similar Compounds
Similar Compounds:
- Bis(p-nitrophenyl) phosphate sodium salt
- 2-Hydroxy-4-(methylthio)butyric acid calcium salt
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness: Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt is unique due to its high selectivity for calcium ions and its stability under various conditions. This makes it particularly valuable in applications requiring precise calcium ion detection and quantification .
Properties
IUPAC Name |
calcium;bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C28H43O4P.Ca/c2*1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6;/h2*11-18H,19-20H2,1-10H3,(H,29,30);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGUAHACNRXMLC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H84CaO8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561173 | |
Record name | Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40835-97-0 | |
Record name | Calcium bis{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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